3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 842972-33-2
Cat. No.: VC14844047
Molecular Formula: C16H10Cl2N4S
Molecular Weight: 361.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 842972-33-2 |
|---|---|
| Molecular Formula | C16H10Cl2N4S |
| Molecular Weight | 361.2 g/mol |
| IUPAC Name | 3-(2,4-dichlorophenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H10Cl2N4S/c1-9-3-2-4-10(7-9)15-21-22-14(19-20-16(22)23-15)12-6-5-11(17)8-13(12)18/h2-8H,1H3 |
| Standard InChI Key | YDVKKSNROAXQKM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a fused bicyclic system comprising a 1,2,4-triazole ring condensed with a 1,3,4-thiadiazole ring. The triazole ring contributes nitrogen-rich electron density, while the thiadiazole moiety introduces sulfur-based electrophilicity. Substituents at the 3- and 6-positions—specifically, a 2,4-dichlorophenyl group and a 3-methylphenyl group—impart steric bulk and electronic modulation (Figure 1).
Table 1: Key Molecular Descriptors
Electronic and Steric Effects
The dichlorophenyl group enhances lipophilicity and electron-withdrawing capacity, facilitating interactions with hydrophobic biological targets. Conversely, the 3-methylphenyl substituent introduces moderate electron-donating effects, balancing the compound’s reactivity. Density functional theory (DFT) studies suggest that the methyl group’s inductive effects stabilize the triazole-thiadiazole core, reducing susceptibility to oxidative degradation.
Synthesis and Reaction Pathways
Stepwise Synthesis
The synthesis typically proceeds via a three-step protocol:
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Formation of Thiosemicarbazone Intermediate: Condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide yields a thiosemicarbazone precursor .
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Cyclization to Thiadiazole: Treatment with phosphorus oxychloride () induces cyclization, forming the thiadiazole ring.
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Triazole Ring Closure: Reaction with hydrazine hydrate under reflux conditions completes the triazole-thiadiazole fusion.
Reaction Scheme
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing byproducts such as isomerized triazoles. Solvent choice (e.g., ethanol vs. DMF) significantly impacts yield, with polar aprotic solvents favoring higher purity (>85%).
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The dichlorophenyl group disrupts microbial cell membranes via hydrophobic interactions, while the triazole-thiadiazole core inhibits ergosterol biosynthesis in fungi.
Table 2: Biological Activity Profile
| Activity | Target Organism/Cell Line | Efficacy (IC/MIC) |
|---|---|---|
| Antibacterial | S. aureus | 8 µg/mL |
| Antifungal | C. albicans | 16 µg/mL |
| Anticancer | MCF-7 | 12 µM |
Enzyme Inhibition
Molecular docking studies identify strong binding affinity (: 2.3 nM) with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. The dichlorophenyl group forms halogen bonds with Phe31, while the triazole nitrogen coordinates the enzyme’s active-site zinc ion.
Comparative Analysis with Structural Analogs
Pyridyl vs. Methylphenyl Substitution
Replacing the 3-methylphenyl group with a pyridyl moiety (as in 3-(2,4-dichlorophenyl)-6-(pyridin-3-yl)[1, triazolo[3,4-b] thiadiazole) enhances water solubility but reduces antimicrobial potency by 30%, likely due to diminished membrane permeability.
Fluorophenyl Derivatives
The absence of dichlorophenyl groups in 6-(3-fluorophenyl)[1, triazolo[3,4-b] thiadiazole results in a 50% loss of DHFR inhibition, underscoring the critical role of chlorine atoms in target engagement.
Applications in Pharmaceutical Development
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 60%, with sustained release over 72 hours observed in pharmacokinetic studies.
Agrochemical Formulations
Field trials demonstrate efficacy as a foliar fungicide against Phytophthora infestans at 0.1% concentration, outperforming commercial azole-based fungicides by 20%.
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